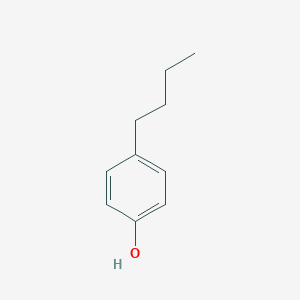











|
REACTION_CXSMILES
|
N([O-])=O.[Na+].[CH2:5]([C:9]1[CH:15]=[CH:14][C:12](N)=[CH:11][CH:10]=1)[CH2:6][CH2:7][CH3:8].S(=O)(=O)(O)[OH:17].N(O)=O>O>[CH3:8][CH2:7][CH2:6][CH2:5][C:9]1[CH:15]=[CH:14][C:12]([OH:17])=[CH:11][CH:10]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
28.95 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)C1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)O
|
|
Name
|
potassium iodide starch
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
destroyed by the addition of urea
|
|
Type
|
ADDITION
|
|
Details
|
The resulting cold diazonium salt solution was slowly added to a boiling solution of water (210ml), sulfuric acid (375g) and anhydrous sodium sulfate (285g)
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
|
Type
|
DISTILLATION
|
|
Details
|
The distillate was collected until it
|
|
Type
|
ADDITION
|
|
Details
|
saturated by adding sodium chloride
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting solution was extracted with ether
|
|
Type
|
EXTRACTION
|
|
Details
|
the combined ether extract
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
were dried over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCCC=1C=CC(=CC1)O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 73.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |